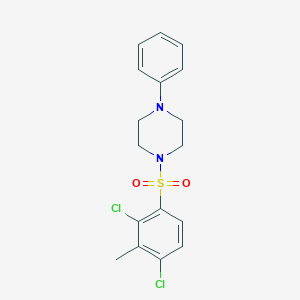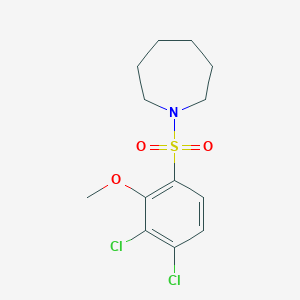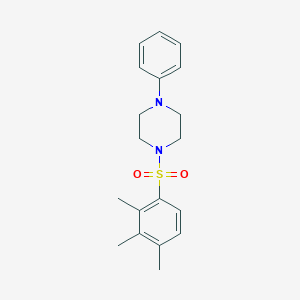
2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It features a complex structure with two chlorine atoms, an ethoxy group, a pyridinyl group, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of 4-ethoxybenzenesulfonamide followed by the introduction of the pyridinyl group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and substitution reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or reduced sulfonamide derivatives.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial actions.
Comparison with Similar Compounds
- 2,5-Dichloro-4-methoxy-N-pyridin-3-ylbenzenesulfonamide
- 2,5-Dichloro-4-ethoxy-N-phenylbenzenesulfonamide
- 2,5-Dichloro-4-ethoxy-N-pyridin-2-ylbenzenesulfonamide
Comparison: Compared to its analogs, 2,5-dichloro-4-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to the specific positioning of the ethoxy and pyridinyl groups, which can influence its reactivity and biological activity. The presence of the pyridinyl group at the 3-position, as opposed to the 2-position, can result in different binding affinities and selectivities for molecular targets.
Properties
IUPAC Name |
2,5-dichloro-4-ethoxy-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c1-2-20-12-6-11(15)13(7-10(12)14)21(18,19)17-9-4-3-5-16-8-9/h3-8,17H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOYKIGEVGEISF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,5-dichlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345778.png)






![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345793.png)





![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B345803.png)
